3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide
CAS No.: 2098088-19-6
Cat. No.: VC3203654
Molecular Formula: C8H14F3N3O
Molecular Weight: 225.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098088-19-6 |
|---|---|
| Molecular Formula | C8H14F3N3O |
| Molecular Weight | 225.21 g/mol |
| IUPAC Name | 3-ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide |
| Standard InChI | InChI=1S/C8H14F3N3O/c1-2-15-7(8(9,10)11)3-4-14(5-7)6(12)13/h2-5H2,1H3,(H3,12,13) |
| Standard InChI Key | NZEXPHMKBKVLPN-UHFFFAOYSA-N |
| SMILES | CCOC1(CCN(C1)C(=N)N)C(F)(F)F |
| Canonical SMILES | CCOC1(CCN(C1)C(=N)N)C(F)(F)F |
Introduction
Fundamental Characterization and Identification
Chemical Identity and Basic Properties
3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide is identified by the Chemical Abstracts Service (CAS) registry number 2098088-19-6. The compound has a molecular formula of C8H14F3N3O with a corresponding molecular weight of 225.21 g/mol. This organic molecule belongs to the class of functionalized pyrrolidines, which are saturated heterocyclic compounds containing a nitrogen atom within a five-membered ring. The presence of multiple functional groups attached to this core structure contributes to its chemical versatility and potential reactivity in various contexts.
The compound's IUPAC name accurately describes its structural composition, highlighting the key functional groups attached to the pyrrolidine scaffold. For identification purposes, it is also characterized by several digital identifiers, including its InChI and SMILES notations, which provide standardized representations of its molecular structure.
Table 1: Identification Parameters of 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide
| Parameter | Value |
|---|---|
| CAS Registry Number | 2098088-19-6 |
| Molecular Formula | C8H14F3N3O |
| Molecular Weight | 225.21 g/mol |
| IUPAC Name | 3-ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide |
| Standard InChI | InChI=1S/C8H14F3N3O/c1-2-15-7(8(9,10)11)3-4-14(5-7)6(12)13/h2-5H2,1H3,(H3,12,13) |
| Standard InChIKey | NZEXPHMKBKVLPN-UHFFFAOYSA-N |
| SMILES | CCOC1(CCN(C1)C(=N)N)C(F)(F)F |
| PubChem Compound ID | 121203297 |
Structural Characteristics
The molecular architecture of 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide features a pyrrolidine ring as its central scaffold. This saturated heterocyclic structure provides the foundation for multiple substituents that define the compound's unique chemical identity. At position 3 of the pyrrolidine ring, two key groups are attached: an ethoxy group (-OCH2CH3) and a trifluoromethyl group (-CF3). The nitrogen atom at position 1 of the pyrrolidine ring is functionalized with a carboximidamide group.
The carboximidamide functionality (-(C=N)-NH2) attached to the pyrrolidine nitrogen provides additional sites for hydrogen bonding through its nitrogen atoms. This group can potentially engage in interactions with biological macromolecules such as proteins and nucleic acids, which may contribute to the compound's biological activity profiles.
Chemical Reactivity and Stability
Reactivity Profile
The reactivity of 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide is governed by the specific functional groups present in its structure. The compound presents multiple sites for potential chemical transformations:
The pyrrolidine nitrogen, although functionalized with the carboximidamide group, retains some nucleophilic character and may participate in certain reactions. The carboximidamide group can engage in hydrogen bonding interactions and may undergo various transformations including hydrolysis under appropriate conditions. The presence of the trifluoromethyl group significantly alters the electronic properties of the adjacent carbon atom, influencing its reactivity.
The ethoxy group at the 3-position can potentially undergo cleavage reactions under certain conditions, particularly in the presence of strong acids or nucleophiles. This position also represents a stereogenic center in the molecule, which may have implications for its three-dimensional structure and biological activity if enantiomerically pure forms are considered.
Biological Activity and Applications
Research Applications
Beyond potential pharmaceutical applications, 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide serves as a useful tool in organic synthesis and chemical biology research. Its complex structure with multiple functional groups makes it valuable for studying structure-activity relationships and developing new synthetic methodologies.
The compound may also find application in the development of fluorine-containing materials, which have unique properties including thermal stability, chemical resistance, and interesting electronic characteristics. These properties make fluorinated compounds valuable in various fields including materials science, agrochemicals, and specialty chemicals.
Analytical Characterization and Spectroscopic Properties
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques for assessing the purity of 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide and monitoring its synthesis. These methods allow for the separation and quantification of the target compound from potential impurities or reaction by-products.
For HPLC analysis, reversed-phase conditions using C18 columns with appropriate mobile phase combinations would likely be effective for this compound. The presence of both polar (carboximidamide) and less polar (trifluoromethyl, ethoxy) groups in the molecule suggests that it would have intermediate retention characteristics on such columns.
Future Research Directions and Challenges
Research Opportunities
Future research on 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide could explore several promising directions:
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Development of improved synthetic routes to increase yield and reduce production costs
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Investigation of its activity against specific biological targets through systematic screening programs
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Exploration of structure-activity relationships through the synthesis and testing of structural analogs
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Evaluation of its potential as a building block in the synthesis of more complex molecular architectures
The unique combination of functional groups in this compound provides a rich platform for medicinal chemistry exploration, particularly in therapeutic areas where fluorinated compounds have shown promise, such as central nervous system disorders, metabolic diseases, and anti-infective applications.
Technical Challenges
Several challenges remain in the full exploitation of 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide's potential:
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Optimization of large-scale synthesis to improve cost-effectiveness
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Development of stereoselective synthetic routes if stereochemistry is determined to be important for its applications
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Comprehensive evaluation of its physicochemical properties, including solubility in various media and stability under different conditions
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Assessment of its toxicological profile and environmental impact
Addressing these challenges will require interdisciplinary collaboration among synthetic chemists, medicinal chemists, toxicologists, and environmental scientists to fully understand and harness the potential of this interesting compound.
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